
(6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
説明
The compound (6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone features a pyrimidine core substituted with an ethoxy group at the 6-position, linked via a methanone bridge to a piperazine ring that is further substituted with a pyridin-2-ylmethyl group. This structure combines a heteroaromatic system (pyrimidine) with a flexible piperazine moiety, making it a candidate for studies in medicinal chemistry, particularly in receptor-targeted drug design. The ethoxy group enhances solubility, while the pyridinylmethyl substituent introduces aromatic and basic properties that may influence binding interactions .
特性
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-16-11-15(19-13-20-16)17(23)22-9-7-21(8-10-22)12-14-5-3-4-6-18-14/h3-6,11,13H,2,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJXVUQZKIPUOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra.
生物活性
The compound (6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and overall therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.34 g/mol
The compound features a pyrimidine ring, a piperazine moiety, and a pyridine group, which together contribute to its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Studies : Research indicates that derivatives containing pyrimidine and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown to inhibit the growth of cancer cells such as HUH7 and U251, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves interaction with cellular enzymes and pathways that regulate cell proliferation and survival. The introduction of specific functional groups enhances these interactions, leading to improved antiproliferative activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, particularly protein kinases:
- Tyrosine Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of tyrosine kinases, which are crucial in signaling pathways that regulate cell division and survival. This inhibition can lead to decreased tumor growth and metastasis in cancer models .
- Selectivity : The selectivity of these compounds for certain kinases over others is a critical factor in their development as therapeutic agents. Studies have shown that modifications in the chemical structure can enhance selectivity towards specific targets while minimizing off-target effects .
Study 1: Cytotoxicity Evaluation
A study conducted on various piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected cytotoxicity against cancer cell lines. The results indicated that introducing ethoxy groups enhanced the antiproliferative activity compared to unmodified piperazine derivatives.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HUH7 | 10 |
Compound B | U251 | 15 |
This compound | D283 | 12 |
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds showed promising results against various kinases:
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
Compound C | Met Kinase | 50 |
Compound D | EGFR Kinase | 75 |
This compound | PDGFR Kinase | 60 |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Pyrimidine Substitutions
- Target Compound: 6-Ethoxy group on pyrimidine. Analog 1: (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-methoxyphenyl)methanone (CAS 1021041-68-8)
- Features a 2-methyl and 6-ethoxy group on pyrimidine, with a 3-methoxyphenyl substituent on piperazine.
- Molecular Weight: 356.4 g/mol . Analog 2: Compounds from (e.g., {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone)
- Pyrimidine substituted with chloro and trifluoromethylphenyl groups, enhancing lipophilicity but reducing solubility compared to ethoxy .
Piperazine Substitutions
- Target Compound: Pyridin-2-ylmethyl group on piperazine. Analog 3: (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone (CAS 1798546-41-4)
- Piperazine linked to a triazole-pyrimidine hybrid, with a pyridazine ring replacing pyrimidine in the methanone group.
- Molecular Weight: 381.4 g/mol . Analog 4: Compounds from (e.g., (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone)
- Piperazine substituted with methyl groups, reducing steric hindrance compared to bulky pyridinylmethyl .
Physicochemical and Functional Implications
- Solubility : Ethoxy and methoxy groups (Target Compound, Analog 1) improve water solubility compared to chloro or trifluoromethyl groups (Analog 2) .
- Binding Interactions : Pyridinylmethyl (Target Compound) and triazole (Analog 3) substituents may engage in π-π stacking or hydrogen bonding, critical for receptor affinity .
- Metabolic Stability : Sulfonyl groups (Analog 2) and methylpiperazines (Analog 4) are associated with prolonged half-lives in vivo .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。